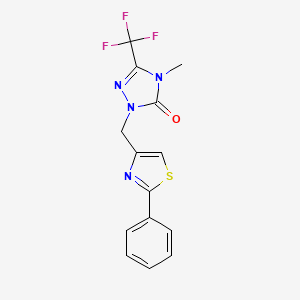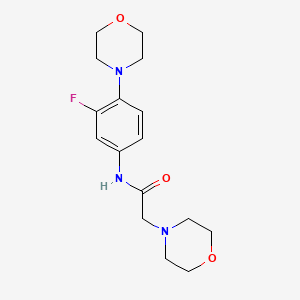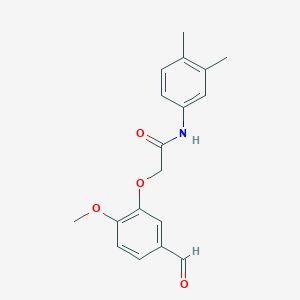
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide, also known as DMFMA, is a chemical compound that has gained significant attention in scientific research due to its potential use as a drug candidate. DMFMA is synthesized through a multi-step process and has been shown to exhibit unique biochemical and physiological effects, making it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell growth. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activation of NF-κB, a key transcription factor involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the regulation of inflammatory and immune responses. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which are involved in the detoxification of ROS. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the elimination of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in various diseases. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for drug development. However, one limitation of using N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. One direction is the further investigation of its mechanism of action, which could lead to the identification of new targets for drug development. Another direction is the optimization of its synthesis method, which could lead to the development of more efficient and cost-effective methods for producing N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. Additionally, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide in animal models could provide valuable insights into its potential use as a drug candidate for various diseases. Overall, the study of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is synthesized through a multi-step process involving the reaction of 3,4-dimethylphenol with 5-bromo-2-methoxybenzaldehyde to form 3,4-dimethyl-5-(2-methoxyphenyl)-2-benzaldehyde. This intermediate is then reacted with chloroacetic acid to form the final product, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide. The synthesis of N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex process that requires careful control of reaction conditions and purification steps to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been studied for its potential use in various fields of scientific research, including medicinal chemistry, pharmacology, and drug discovery. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases, such as arthritis, asthma, and diabetes. N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-12-4-6-15(8-13(12)2)19-18(21)11-23-17-9-14(10-20)5-7-16(17)22-3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUOUFDDUXMBNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-(5-formyl-2-methoxyphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

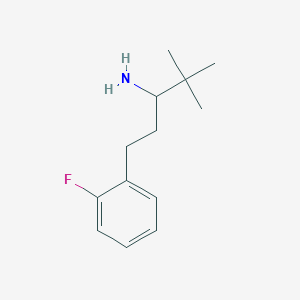
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)
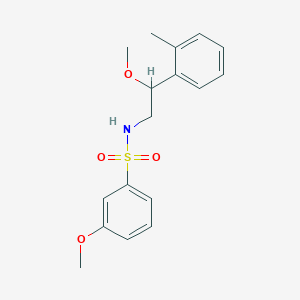

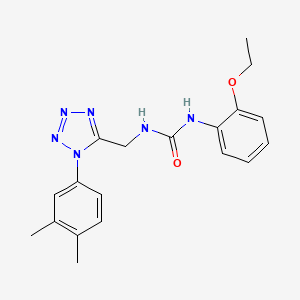

![2-[(4-chlorophenyl)formamido]-N-(4-cyano-1-methylpiperidin-4-yl)propanamide](/img/structure/B2780041.png)
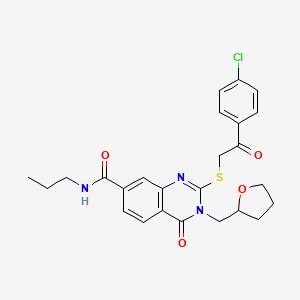
![5-(p-tolyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2780044.png)


